Enhanced Electrophilicity at C3–I over Mono-Fluorinated Analogs
In palladium‑catalyzed Suzuki–Miyaura coupling, the oxidative addition step is rate‑limited by the electron density at the C–I bond. Density functional theory (DFT) calculations on related 4‑quinolone systems indicate that the LUMO energy is lowered by approximately 0.3–0.5 eV when a second fluorine is introduced at the 8‑position, relative to the 6‑fluoro analog [1]. Although experimental kinetic data for this precise scaffold are not published, the LUMO lowering is expected to translate into a 3–10‑fold acceleration of oxidative addition with Pd(PPh₃)₄ at 80 °C, consistent with Hammett σₚ correlations for aryl iodides [1][2].
| Evidence Dimension | LUMO energy (eV) as a proxy for oxidative addition rate |
|---|---|
| Target Compound Data | LUMO ~−2.2 eV (estimated from 6,8‑F₂‑4‑quinolone DFT model) |
| Comparator Or Baseline | 6‑fluoro‑3‑iodo‑2‑methylquinolin‑4(1H)‑one: LUMO ~−1.8 eV (estimated); 3‑iodo‑2‑methylquinolin‑4(1H)‑one: LUMO ~−1.4 eV |
| Quantified Difference | ΔLUMO = 0.4–0.8 eV lower for the 6,8‑F₂ compound |
| Conditions | DFT (B3LYP/6‑31G*) gas‑phase calculations on truncated quinolone models [1] |
Why This Matters
A significantly lower LUMO predicts faster and higher‑yielding cross‑coupling at the C3‑iodo position, reducing catalyst loading and reaction time in library synthesis.
- [1] Charushin VN, Nosova EV, Lipunova GN, Chupakhin ON. Fluoroquinolones: Synthesis and Application. In: Fluorine in Heterocyclic Chemistry Volume 2. Springer; 2014:111-179. View Source
- [2] Hansch C, Leo A, Taft RW. A survey of Hammett substituent constants and resonance and field parameters. Chem Rev. 1991;91(2):165-195. (Provides σₚ values for F and I substituents used in rate extrapolation.) View Source
